molecular formula C17H28O2 B14232120 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene CAS No. 401570-75-0

1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene

Katalognummer: B14232120
CAS-Nummer: 401570-75-0
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: ZHMJGDUZBVTXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene typically involves the reaction of 4-methoxy-2,5-dimethylphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form conjugated polymers. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone .

In biological systems, the compound’s derivatives may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives .

Eigenschaften

CAS-Nummer

401570-75-0

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

1-(2-ethylhexoxy)-4-methoxy-2,5-dimethylbenzene

InChI

InChI=1S/C17H28O2/c1-6-8-9-15(7-2)12-19-17-11-13(3)16(18-5)10-14(17)4/h10-11,15H,6-9,12H2,1-5H3

InChI-Schlüssel

ZHMJGDUZBVTXAK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC1=CC(=C(C=C1C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.